molecular formula C22H21N3O4 B4502198 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B4502198
M. Wt: 391.4 g/mol
InChI Key: XSXLTDKAKLVFTH-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-3-isoxazolecarboxamide is 391.15320616 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Significance in Medicinal Chemistry

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-3-isoxazolecarboxamide belongs to a class of compounds that have shown varied pharmacological properties, especially in the realms of synthetic medicinal chemistry. These compounds are known for their applications across different zones, including polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors. The oxadiazole core, in particular, displays various pharmacological properties among five-membered nitrogen heterocyclic compounds, notably as surrogates (bioisosteres) of carboxylic acids, carboxamides, and esters. This underscores the compound's significance in the development of new drug aspirants applicable for treating many diseases, indicating that 1,3,4-oxadiazole core compounds can be more efficacious and less toxic medicinal agents, offering new perspectives in the search for rational strategies in drug development (Rana, Salahuddin, & Sahu, 2020).

Antimicrobial and Antifungal Applications

A notable area of application for compounds with a similar structural backbone is in antimicrobial and antifungal therapies. Benzoxazinoids, for instance, are specialized metabolites produced by the plant family Poaceae and some dicots, playing a role in allelopathy and as defence compounds against microbiological threats. The antimicrobial activity based on minimum inhibitory concentration (MIC) values reported in literature shows that monomeric natural benzoxazinoids might not be potent as antimicrobial agents alone. However, the 1,4-benzoxazin-3-one backbone has potential as a scaffold for designing new antimicrobial compounds, as demonstrated by synthetic derivatives of 1,4-benzoxazin-3-one showing potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Role in Drug Development and Therapeutic Potential

The broader class of compounds to which N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-3-isoxazolecarboxamide belongs demonstrates significant potential in the development of new drugs. The diversity of pharmacological activities observed among these compounds, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties, highlights their importance in synthetic medicinal chemistry. This suggests a versatile platform for the exploration and creation of efficacious and safer medicinal agents, providing new avenues in the pursuit of treatments for various diseases (Rana, Salahuddin, & Sahu, 2020).

Properties

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-3-11-25-18-12-16(9-10-19(18)28-14-21(25)26)23-22(27)17-13-20(29-24-17)15-7-5-4-6-8-15/h4-10,12-13H,2-3,11,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLTDKAKLVFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Reactant of Route 4
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.